3,3,3-trifluoro-N-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-2-(trifluoromethyl)propanamide
Description
Synthesis Analysis
The synthesis of fluorine-containing heterocyclic derivatives, including those similar to our compound of interest, involves reactions of methyl 3,3,3-trifluoro-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)propionate with various 1,3-binucleophiles, leading to the formation of pyrazol-5-one derivatives (Sokolov & Aksinenko, 2012). This method showcases the complexity and specificity required in synthesizing fluorine-substituted compounds.
Molecular Structure Analysis
The crystal structure of closely related compounds offers insight into the molecular geometry and interactions within similar molecules. For example, the crystal structure of 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)-propanamide hydrate demonstrates intricate molecular arrangements and hydrogen bonding patterns, highlighting the influence of molecular structure on the compound's properties (Hao, Wang, & Chen, 2010).
Chemical Reactions and Properties
Fluorine-containing compounds are known for their unique reactivity due to the electronegativity of fluorine. Reactions involving 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform, leading to a complex mixture of fluorinated analogs of tris(pyrazol-1-yl)methane, exemplify the chemical versatility and reactivity of these molecules (Boltacheva et al., 2012).
Physical Properties Analysis
The physical properties of fluorine-substituted compounds are significantly influenced by the presence of fluorine atoms, which affect their polarity, boiling points, and solubility. Research into related compounds, such as quantum mechanical calculations and spectroscopic investigations of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, provides valuable data on the electronic structure, dipole moments, and other physical properties (Govindasamy & Gunasekaran, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of fluorine-containing compounds are profoundly affected by the fluorine atoms' ability to withdraw electrons. Studies on trifluoromethyl group-substituted pyrazole derivatives reveal the regioselective synthesis and highlight the impact of the trifluoromethyl group on the chemical behavior of these molecules (Sano & Hara, 2010).
properties
IUPAC Name |
3,3,3-trifluoro-N-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-2-(trifluoromethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F6N3O/c1-7-9(8-5-3-2-4-6-8)11(23-22-7)21-12(24)10(13(15,16)17)14(18,19)20/h2-6,10H,1H3,(H2,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUQUEOOARCSRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)NC(=O)C(C(F)(F)F)C(F)(F)F)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F6N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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